molecular formula C10H10N2O B2758610 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile CAS No. 145311-05-3

4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile

Cat. No. B2758610
CAS RN: 145311-05-3
M. Wt: 174.203
InChI Key: SIYWOPPXFFTVMY-UHFFFAOYSA-N
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Description

4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile (4-ADBPC) is a heterocyclic aromatic compound that has been studied extensively due to its potential biological activity. It is a versatile compound with potential applications in the fields of organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Interaction with Serotoninergic Receptors

The compound “4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile” has been found to interact with serotoninergic receptors . A series of derivatives bearing various substituents on the 5-position were prepared via palladium-mediated cross-coupling reactions. Some of these new compounds showed high affinity for 5-HT 1A and 5-HT 7 receptors .

Potential in Drug Discovery

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which include “4-aminochromane-4-carbonitrile”, have a wide range of interesting biological activities . Their potential in drug discovery has inspired a wide array of synthetic work .

Synthesis of Bioactive Pyran Derivatives

The compound “4-aminochromane-4-carbonitrile” has been used in the synthesis of bioactive pyran derivatives . The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .

Anti-Inflammatory Activities

Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-inflammatory activities . These compounds have been used in the synthesis of drugs for the treatment of inflammation .

Anti-Cancerous Activities

Both “4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile” and “4-aminochromane-4-carbonitrile” and their derivatives have been found to have anti-cancerous activities . They have been used in the synthesis of drugs for the treatment of various types of cancer .

Anti-Proliferative Activities

Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-proliferative activities . These compounds have been used in the synthesis of drugs that inhibit the growth of cells .

Anti-Rheumatic Activities

Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-rheumatic activities . These compounds have been used in the synthesis of drugs for the treatment of rheumatism .

Anti-Allergic Activities

Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-allergic activities . These compounds have been used in the synthesis of drugs for the treatment of allergies .

properties

IUPAC Name

4-amino-2,3-dihydrochromene-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4H,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYWOPPXFFTVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile

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